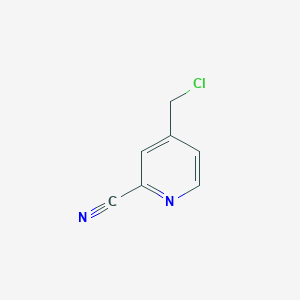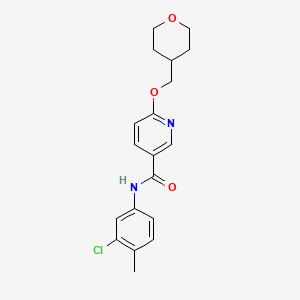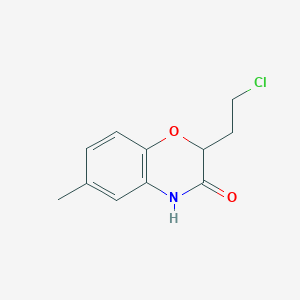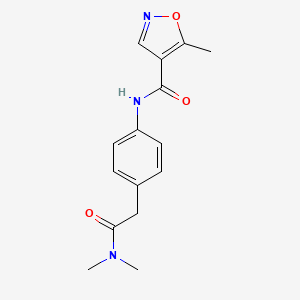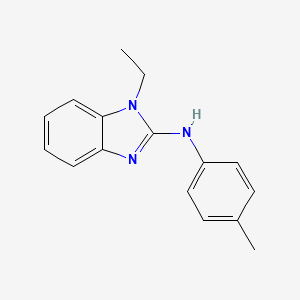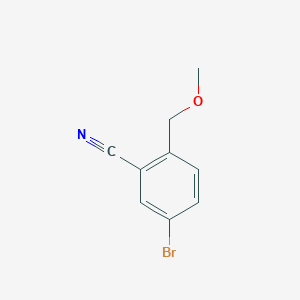
5-Bromo-2-(methoxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methoxymethyl)benzonitrile is a chemical compound with the CAS Number: 1851055-20-3 . It has a molecular weight of 226.07 and its molecular formula is C9H8BrNO . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methoxymethyl)benzonitrile is 1S/C9H8BrNO/c1-12-6-7-2-3-9 (10)4-8 (7)5-11/h2-4H,6H2,1H3 . The InChI key is PQDIHVYNILPMIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-(methoxymethyl)benzonitrile has a density of 1.6±0.1 g/cm3 . Its boiling point is 287.8±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.9±21.8 °C . The index of refraction is 1.584 . The molar refractivity is 45.4±0.4 cm3 . The polar surface area is 33 Å2 . The polarizability is 18.0±0.5 10-24 cm3 . The surface tension is 51.1±5.0 dyne/cm . The molar volume is 135.6±5.0 cm3 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2-(methoxymethyl)benzonitrile, focusing on six unique fields:
Organic Synthesis
5-Bromo-2-(methoxymethyl)benzonitrile is a valuable intermediate in organic synthesis. Its bromine and nitrile groups make it a versatile building block for constructing more complex molecules. It is often used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the methoxymethyl group can also facilitate various chemical reactions, making it a useful reagent in synthetic organic chemistry .
Pharmaceutical Research
In pharmaceutical research, 5-Bromo-2-(methoxymethyl)benzonitrile is explored for its potential as a precursor in the development of new drugs. Its structural features allow for modifications that can lead to the discovery of novel therapeutic agents. Researchers investigate its role in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to participate in various chemical reactions makes it useful in the synthesis of polymers and other materials with specific electronic properties. These materials can be used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Spectroscopic Studies
5-Bromo-2-(methoxymethyl)benzonitrile is used in spectroscopic studies to understand its molecular structure and behavior. Techniques such as FT-IR and FT-Raman spectroscopy are employed to analyze its vibrational modes and electronic transitions. These studies provide insights into the compound’s properties and potential applications in various fields .
Nonlinear Optical (NLO) Applications
The compound has been studied for its nonlinear optical properties, which are important in the field of photonics. Nonlinear optical materials are used in applications such as frequency doubling, optical switching, and laser technology. The presence of the bromine and nitrile groups in 5-Bromo-2-(methoxymethyl)benzonitrile contributes to its NLO properties, making it a candidate for further research in this area .
Chemical Sensors
Research has also explored the use of 5-Bromo-2-(methoxymethyl)benzonitrile in the development of chemical sensors. Its ability to interact with various analytes can be harnessed to create sensors for detecting specific chemicals or environmental pollutants. These sensors can be used in industrial, environmental, and healthcare applications .
Oriental Journal of Chemistry Sigma-Aldrich Ossila Oriental Journal of Chemistry
Safety and Hazards
The safety information for 5-Bromo-2-(methoxymethyl)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
5-bromo-2-(methoxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIHVYNILPMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)

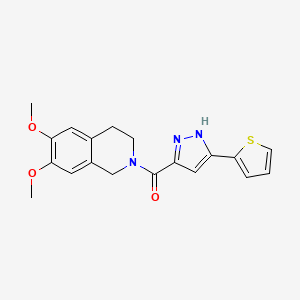
![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2462028.png)
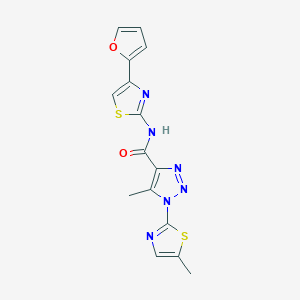
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)
